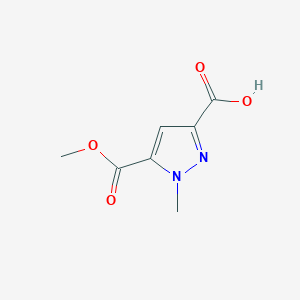

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNNEPAQHIMLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558168 | |

| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-56-7 | |

| Record name | 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of innovation.[1][2][3] Its unique electronic properties and synthetic versatility have propelled a multitude of pyrazole-containing compounds into clinical use and advanced materials applications.[4] This guide focuses on a particularly valuable derivative: 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid. With the definitive Chemical Abstracts Service (CAS) number 117860-56-7 , this molecule offers a strategic entry point for the synthesis of complex chemical entities.[5] Its bifunctional nature, possessing both a reactive carboxylic acid and a more stable methyl ester, allows for selective chemical transformations, making it a prized building block in drug discovery and fine chemical synthesis. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications, empowering researchers to harness the full potential of this versatile intermediate.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section delineates the key physicochemical properties of this compound.

Structural and General Data

| Property | Value | Source(s) |

| CAS Number | 117860-56-7 | [5] |

| Molecular Formula | C₇H₈N₂O₄ | [5] |

| Molecular Weight | 184.15 g/mol | [5] |

| Appearance | Solid | [5] |

| Synonyms | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid 5-methyl ester, 5-Carbomethoxy-1-methylpyrazole-3-carboxylic acid | [5] |

Predicted Physicochemical Parameters

While extensive experimental data for this specific molecule is not widely published, computational models provide valuable insights into its behavior.

| Parameter | Predicted Value | Note |

| pKa (acidic) | ~3.5-4.5 | Estimated for the carboxylic acid group. |

| LogP | ~0.5-1.5 | Indicates moderate lipophilicity. |

| Boiling Point | >300 °C | Estimated, decomposition may occur. |

| Melting Point | Not widely reported | Expected to be a crystalline solid with a defined melting point. |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not explicitly detailed in a plethora of literature. However, a logical and efficient synthetic strategy can be devised based on established methodologies for related pyrazole dicarboxylic acid derivatives. The most plausible route involves the preparation of a symmetrical diester followed by selective mono-hydrolysis.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a two-step process:

Caption: Synthetic workflow for the target molecule.

Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

The initial step involves the formation of the pyrazole-3,5-dicarboxylic acid core, followed by esterification.

2.2.1. Oxidation of 3,5-Dimethyl-1H-pyrazole

A common method for introducing carboxylic acid groups to the pyrazole ring is through the oxidation of alkyl substituents.[6]

-

Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole in water, heating to approximately 70 °C.

-

Slowly add potassium permanganate to the heated solution, maintaining the temperature below 90 °C.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of 2 and allow it to stand overnight.

-

Collect the precipitated 1H-pyrazole-3,5-dicarboxylic acid by filtration.[6]

-

2.2.2. N-Methylation and Diesterification

The resulting dicarboxylic acid can then be N-methylated and esterified. A one-pot approach is often efficient.

-

Protocol:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of methanol.

-

Cool the suspension in an ice bath and bubble hydrogen chloride gas through the mixture until saturation, or add a catalytic amount of a strong acid like sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

In a separate step, or concurrently if using a methylating agent like dimethyl sulfate, introduce the methyl group at the N1 position.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it carefully.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

-

Step 2: Selective Mono-hydrolysis

The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved under carefully controlled basic conditions.[7][8][9][10]

-

Causality Behind Experimental Choices: The key to selective mono-hydrolysis lies in the principle of desymmetrization in a multiphasic system.[7][10] By using a limited amount of base in a predominantly aqueous medium with a small amount of a water-miscible organic co-solvent (like THF), the reaction can be controlled.[9][10] The initial diester has limited solubility in water. As one ester group is hydrolyzed, the resulting carboxylate anion increases the molecule's hydrophilicity, drawing it into the aqueous phase and disfavoring a second hydrolysis event on the now more water-soluble mono-acid/mono-ester.[8]

-

Self-Validating Protocol:

-

Dissolve dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a minimal amount of tetrahydrofuran (THF).

-

Add a significant volume of water to create a biphasic or suspension system.

-

Cool the mixture to 0-4 °C in an ice-water bath.

-

Slowly add one equivalent of an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise with vigorous stirring.

-

Monitor the reaction progress closely using TLC or HPLC, observing the disappearance of the starting diester and the appearance of the mono-acid product.

-

Once the reaction has reached the desired conversion (typically within 1-2 hours), quench the reaction by acidifying the mixture to a pH of ~3-4 with cold, dilute hydrochloric acid.

-

Extract the product multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a versatile synthon. The differential reactivity of the carboxylic acid and the methyl ester allows for orthogonal chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid at the 3-position is the more reactive functional group for nucleophilic attack at the carbonyl carbon.

-

Amide Bond Formation: The carboxylic acid can be readily converted to amides, which are common linkages in pharmaceuticals. This is typically achieved by activating the carboxylic acid with reagents such as:

-

Thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with an amine.

-

Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Caption: Amide bond formation from the carboxylic acid.

-

Esterification: While the molecule already contains a methyl ester, the carboxylic acid can be esterified with other alcohols under standard conditions (e.g., Fischer esterification with a large excess of the alcohol and an acid catalyst).

Reactions at the Methyl Ester Moiety

The methyl ester at the 5-position is generally less reactive than the carboxylic acid. It can be hydrolyzed to the diacid under more forcing basic conditions (e.g., excess NaOH and heating). It can also undergo transesterification or amidation, although this typically requires harsher conditions than reactions at the free carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] this compound serves as a valuable building block for the synthesis of novel drug candidates.

Role as a Bioisostere

The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic rings, offering advantages in terms of metabolic stability, lipophilicity, and the ability to form specific hydrogen bonds.

Potential Therapeutic Targets

While specific biological data for this exact compound is limited in the public domain, its structural motifs suggest potential for targeting various enzyme families and receptors. For instance, pyrazole-containing compounds are known inhibitors of kinases, phosphodiesterases (e.g., sildenafil), and cyclooxygenases (e.g., celecoxib).[4] The carboxylic acid and ester functionalities provide handles for creating libraries of compounds for high-throughput screening against such targets.

Caption: Drug discovery workflow utilizing the title compound.

Spectroscopic Characterization

While a publicly available, verified full dataset is scarce, the expected spectroscopic features can be predicted based on the analysis of similar structures.[11][12][13]

¹H NMR Spectroscopy

-

Pyrazole Ring Proton: A singlet is expected for the proton at the 4-position of the pyrazole ring, likely in the range of δ 7.0-7.5 ppm.[6]

-

N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group should appear around δ 3.8-4.2 ppm.

-

Methoxycarbonyl Group: A singlet for the three protons of the methyl ester will be observed, typically in the region of δ 3.7-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, generally above δ 10 ppm, and its presence may be concentration-dependent and it may exchange with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals for the carbonyl carbons of the carboxylic acid and the methyl ester are anticipated in the range of δ 160-175 ppm.

-

Pyrazole Ring Carbons: Three distinct signals for the carbons of the pyrazole ring are expected.

-

Methyl Carbons: Signals for the N-methyl and the O-methyl carbons will be present in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher frequency, around 1720-1740 cm⁻¹.

-

C-O Stretch: A strong absorption corresponding to the C-O stretching of the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 184.15 would be expected. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the carboxylic acid group (-COOH), and other characteristic cleavages of the pyrazole ring.

Conclusion and Future Outlook

This compound is a strategically important building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and the differential reactivity of its functional groups offer a versatile platform for the creation of diverse molecular architectures. While the publicly available data on its specific applications and properties are somewhat limited, a logical and efficient synthetic pathway can be readily implemented. Further research into the biological activities of its derivatives is warranted and holds the promise of uncovering novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis and application of this valuable heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. rroij.com [rroij.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 10. math-cs.gordon.edu [math-cs.gordon.edu]

- 11. mdpi.com [mdpi.com]

- 12. epubl.ktu.edu [epubl.ktu.edu]

- 13. rsc.org [rsc.org]

The Biological Versatility of Pyrazole Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of biologically active compounds.[1][2][3] When functionalized with a carboxylic acid group, this scaffold gains a crucial pharmacophoric feature that enhances its ability to interact with biological targets, leading to a vast spectrum of pharmacological activities. This guide provides an in-depth analysis of the diverse biological roles of pyrazole carboxylic acid derivatives, focusing on their applications in oncology, inflammation, and infectious diseases. As a senior application scientist, the narrative emphasizes the mechanistic rationale behind these activities, the critical structure-activity relationships (SAR) that govern potency and selectivity, and the practical experimental protocols used to validate their therapeutic potential.

The Pyrazole Carboxylic Acid Core: A Blueprint for Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[4] Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[2] This, combined with its stable aromatic nature, allows it to serve as a bioisostere for other aromatic rings, often improving properties like metabolic stability and solubility.[2]

The addition of a carboxylic acid moiety introduces a strong hydrogen bonding group and an anionic center at physiological pH. This feature is pivotal for anchoring the molecule within the active sites of various enzymes and receptors, often mimicking the interactions of natural substrates. The inherent structural rigidity of the pyrazole ring ensures that these interacting groups are presented to the target protein in a well-defined spatial orientation, a key factor for achieving high-affinity binding. This guide will explore how medicinal chemists have leveraged these fundamental properties to develop potent and selective therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is one of the most intensely explored applications for pyrazole carboxylic acid derivatives.[1][5][6] Their success stems from the ability to target multiple hallmarks of cancer, primarily through the inhibition of key enzymes that drive cell proliferation and survival.

Mechanisms of Anticancer Action

The primary mechanism by which these derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. Many kinases, which are crucial regulators of cell signaling, have an ATP-binding pocket that can be effectively occupied by the pyrazole scaffold.

-

Kinase Inhibition: Derivatives have been shown to be potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3 Kinase.[1][5][7] By blocking the action of these enzymes, the compounds can halt angiogenesis, arrest the cell cycle, and induce apoptosis. For instance, certain derivatives show potent dual inhibition of EGFR and VEGFR-2, leading to superior anticancer properties.[5]

-

DNA Interaction: Some pyrazole derivatives have demonstrated the ability to bind to DNA, potentially through intercalation or groove binding, leading to DNA damage and cell death.[5]

-

Other Enzyme Targets: More recently, novel targets have been identified. For example, 1H-pyrazole-4-carboxylic acid derivatives have been optimized as highly potent inhibitors of the DNA 6mA demethylase ALKBH1, a target of interest in gastric cancer.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole carboxylic acid core has yielded critical insights for optimizing anticancer potency.

-

Substitution Patterns: The position of the carboxylic acid is crucial; moving it from the 4-position to the 3-position of the pyrazole ring can lead to a drastic decrease in activity.[8]

-

Aryl Group Modifications: Substitutions on the phenyl rings attached to the pyrazole core significantly modulate activity. For example, a 4-bromophenyl group at the pyrazole ring was found to be highly active against MCF-7 breast cancer cells.[6]

-

Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores, such as benzothiazole, has led to potent hybrid molecules with superior activity compared to reference drugs like axitinib.[5]

Table 1: Representative Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [5] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [5] |

| 1H-Indole-3-yl-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver) | 0.71 | [1] |

| Thiazol-yl-pyrozole-carboxylic acid | BJAB (B-cell lymphoma) | Potent Activity | [9] |

| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 |[5] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for determining the concentration at which a novel pyrazole derivative inhibits cancer cell growth by 50% (IC50). The causality is clear: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product; the amount of formazan is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for sufficient formazan crystal formation in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrazole derivatives have been developed as potent anti-inflammatory agents, often with improved safety profiles compared to traditional NSAIDs.[10][11]

Mechanism of Anti-inflammatory Action

The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

-

Selective COX-2 Inhibition: A major goal in this field is to achieve selectivity for COX-2 (the inducible isoform at sites of inflammation) over COX-1 (the constitutive isoform responsible for gastric protection). This selectivity reduces the risk of gastrointestinal side effects.[10][12] The pyrazole scaffold is a key feature in several commercial COX-2 inhibitors.

-

Dual COX/5-LOX Inhibition: Advanced derivatives have been designed to inhibit both COX enzymes and 5-lipoxygenase (5-LOX), the enzyme responsible for producing pro-inflammatory leukotrienes. This dual-inhibition strategy offers a broader anti-inflammatory effect.[11][12]

Structure-Activity Relationship (SAR) Insights

-

Functional Groups: The incorporation of amide or ester functionalities can significantly enhance anti-inflammatory profiles.[10]

-

Alkyl Chains: Extending the length of alkyl chains on the pyrazole scaffold has been shown to lead to higher activity.[10]

-

Hybrid Scaffolds: Combining pyrazole with a thiazole ring has produced compounds with edema inhibition comparable to the powerful reference drug indomethacin.[13] The benzothiophen-2-yl pyrazole carboxylic acid scaffold has yielded derivatives with potent analgesic and anti-inflammatory activity superior to celecoxib.[12]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is the gold-standard in vivo assay for evaluating acute anti-inflammatory activity. The rationale is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response (edema), which can be quantified and subsequently shown to be reduced by an effective anti-inflammatory drug.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions.

-

Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving various doses of the pyrazole derivative). Fast the animals overnight before the experiment to ensure uniform drug absorption.

-

Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline reading). Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the same paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the mean paw volume at time 't' and V0 is the mean initial paw volume.

Antimicrobial Activity: A Scaffold to Combat Resistance

Pyrazole carboxylic acid derivatives exhibit a broad spectrum of activity against pathogenic bacteria and fungi, making them an important class for the development of new anti-infective agents.[14][15][16][17]

Spectrum of Activity and SAR

These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[15][18][19][20]

-

Key Substituents: The presence and position of electronegative atoms like fluorine and oxygen in substituents are crucial for regulating the strength of antifungal activity.[18]

-

Pharmacophore Analysis: Structure-activity studies have identified key electronic and geometrical features (pharmacophores) responsible for the inhibition of specific strains, which can be used to design more potent agents.[18]

-

Hybridization: Tethering the pyrazole core to other antimicrobial scaffolds, such as thiazole, has yielded hybrid molecules with excellent activity, with some showing MIC values against Gram-positive bacteria comparable to ciprofloxacin.[13]

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives

| Compound Class | S. aureus | E. coli | C. albicans | Reference |

|---|---|---|---|---|

| Pyrazolylthiazole Carboxylic Acid | 6.25 | >100 | >100 | [13] |

| Pyrazole-4-carboxamide | Significant Potential | Significant Potential | Significant Potential | [15] |

| Pyrazole-3,4-dicarboxylic acid | - | - | Inhibitory Effects | [18] |

| Imidazo-pyridine Pyrazole | <1 | <1 | - |[20] |

Experimental Protocol: Agar Well Diffusion Assay

This protocol is a fundamental, widely used method for primary screening of antimicrobial activity. The principle is straightforward: the test compound diffuses from a well through a solid agar medium seeded with a microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear zone of inhibition. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

-

Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus at 0.5 McFarland standard).

-

Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a well. Include a solvent control (DMSO only) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Observation: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Other Notable Biological Activities

The versatility of the pyrazole carboxylic acid scaffold extends beyond the three major areas discussed. Brief mentions of other validated activities underscore its therapeutic potential:

-

Antimalarial Activity: Derivatives containing a free carboxylic acid group on the pyrazole ring have shown potent in vivo antimalarial activity against P. berghei and in vitro activity against chloroquine-resistant P. falciparum.[21]

-

Cannabinoid Receptor (CB1) Antagonism: Specific biarylpyrazole carboxamides have been developed as potent and selective antagonists for the CB1 receptor, serving as valuable pharmacological probes.[22]

-

Antiviral, Antidepressant, and Anti-tubercular: Numerous reviews highlight the broad-spectrum potential of these derivatives, with reports of antiviral, antidepressant, and anti-tubercular activities, among others.[14][23][24][25]

Conclusion and Future Perspectives

Pyrazole carboxylic acid and its derivatives represent a remarkably successful and enduring scaffold in medicinal chemistry. Their inherent physicochemical properties, combined with synthetic tractability, have enabled the development of compounds that modulate a wide array of biological targets with high potency and increasing selectivity. The research landscape continues to evolve, with a clear trajectory towards designing multi-target agents that can address complex diseases like cancer and inflammation through synergistic mechanisms. Furthermore, the application of this scaffold in novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents an exciting frontier. For drug development professionals, the pyrazole carboxylic acid core remains a highly valuable and validated starting point for creating the next generation of innovative therapeutics.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. srrjournals.com [srrjournals.com]

- 7. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. scilit.com [scilit.com]

- 16. jocpr.com [jocpr.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]

- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the differential reactivity of its two carboxylic acid derivatives make it an invaluable scaffold for the synthesis of complex, biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of this important building block, with a particular focus on its role in the development of novel therapeutics.

The pyrazole core is a privileged scaffold in drug discovery, and the specific arrangement of substituents in this compound offers medicinal chemists a powerful tool for molecular design.[2] The presence of a carboxylic acid and a methyl ester on the same pyrazole ring allows for selective functionalization, enabling the construction of diverse molecular architectures. This strategic placement of reactive sites is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis and Purification: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 3,5-dimethylpyrazole. The overall synthetic strategy involves oxidation of the methyl groups, followed by esterification, N-methylation, and finally, selective mono-hydrolysis of the resulting diester.

Overall Synthesis Workflow

Caption: Synthetic pathway to the target compound.

Step 1: Oxidation of 3,5-Dimethylpyrazole

The initial step involves the oxidation of the two methyl groups of 3,5-dimethylpyrazole to carboxylic acids. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

Experimental Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70 °C.

-

Slowly add potassium permanganate to the heated solution, ensuring the temperature does not exceed 90 °C.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and allow it to stand overnight.

-

Collect the precipitated 1H-pyrazole-3,5-dicarboxylic acid by filtration and wash with distilled water.

Causality: The use of a strong oxidizing agent like KMnO₄ is necessary to convert the relatively unreactive methyl groups to carboxylic acids. The reaction is performed in water to facilitate the dissolution of the reactants and to control the reaction temperature. Acidification is crucial for the precipitation of the dicarboxylic acid product, which is less soluble in its protonated form.

Step 2: Diesterification of 1H-Pyrazole-3,5-dicarboxylic Acid

The resulting dicarboxylic acid is then converted to its corresponding dimethyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.

Experimental Protocol:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in methanol.

-

Saturate the mixture with gaseous HCl or add a catalytic amount of a strong acid like sulfuric acid.

-

Heat the reaction mixture to reflux for several hours.

-

After completion, cool the reaction mixture and collect the precipitated dimethyl 1H-pyrazole-3,5-dicarboxylate by filtration.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 3: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The next step is the methylation of the pyrazole ring at the N1 position. Various methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Experimental Protocol:

-

Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent like acetone.

-

Add a base, such as potassium carbonate, to the solution.

-

Add the methylating agent (e.g., 2-bromoacetonitrile, which can be conceptually replaced by a methylating agent for this synthesis) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography.

-

Once the starting material is consumed, cool the mixture, filter, and remove the solvent under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Causality: The base deprotonates the acidic N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to form the N-methylated product.

Step 4: Selective Mono-hydrolysis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This is the most critical and nuanced step in the synthesis. The goal is to selectively hydrolyze one of the two methyl esters to a carboxylic acid. This can be achieved under carefully controlled basic conditions. A highly efficient method for selective monohydrolysis of symmetric diesters has been reported using a semi-two-phase system.[3]

Experimental Protocol:

-

Suspend dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of tetrahydrofuran (THF) and water at 0 °C.[3]

-

Slowly add one equivalent of a dilute aqueous sodium hydroxide solution with vigorous stirring.[3]

-

Monitor the reaction closely by TLC to avoid complete hydrolysis.

-

Once the desired mono-acid is the major product, acidify the reaction mixture with dilute HCl at 0 °C.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Causality: The use of a THF-water co-solvent system at low temperatures allows for a controlled and selective hydrolysis. The rationale behind the selectivity in such systems is often attributed to the formation of aggregates where the initially formed carboxylate anion is oriented towards the aqueous phase, deactivating the second ester group towards further hydrolysis.[4] Careful control of stoichiometry (one equivalent of base) is paramount to prevent the formation of the dicarboxylic acid.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [5][6] |

| Molecular Weight | 184.15 g/mol | [5][6] |

| CAS Number | 117860-56-7 | [6] |

| Appearance | Solid | [5] |

| Purity | >95% | [5] |

Spectroscopic Data (Predicted and from Analogs):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet, ~4.0 ppm), the methoxy group of the ester (singlet, ~3.9 ppm), and the proton on the pyrazole ring (singlet, ~7.0-7.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 160-170 ppm. Signals for the pyrazole ring carbons will appear in the aromatic region, and the N-methyl and O-methyl carbons will be observed in the aliphatic region.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), C=O stretching vibrations for the ester and carboxylic acid (around 1700-1730 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The presence of two distinct carboxylic acid functionalities, one free and one esterified, allows for a range of selective chemical transformations.

Reactivity of the Carboxylic Acid Group

The free carboxylic acid at the 3-position is the more reactive site for many transformations. It can be readily converted into a variety of other functional groups:

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents such as EDC/HOBt or by conversion to an acid chloride followed by reaction with an amine.

-

Esterification: While the 5-position is already an ester, the 3-carboxylic acid can be further esterified under acidic conditions if desired.

-

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reducing agents like borane or lithium aluminum hydride, although the ester group may also be susceptible to reduction.

Reactivity of the Methoxycarbonyl Group

The methyl ester at the 5-position is generally less reactive than the free carboxylic acid. It can be:

-

Hydrolyzed: The ester can be hydrolyzed to the corresponding carboxylic acid under more forcing basic or acidic conditions than those used for the selective mono-hydrolysis.

-

Transesterification: The methyl ester can be converted to other esters by heating in the presence of a different alcohol and a catalyst.

-

Aminolysis: The ester can react with amines at elevated temperatures to form amides.

Reactivity of the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxylic acid and ester groups will deactivate the ring towards this type of reaction.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutical agents. Its ability to be selectively functionalized at two different positions allows for the creation of complex molecules with precise three-dimensional arrangements of pharmacophoric groups.

A prominent example of the application of a similar pyrazole carboxylic acid derivative is in the synthesis of Sildenafil (Viagra™) .[1][7][8][9] While the exact intermediate used in the commercial synthesis may differ slightly, the core strategy involves the use of a 1-methyl-3-alkyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a key building block for the construction of the pyrazolo[4,3-d]pyrimidinone core of Sildenafil.[7][8][9]

Illustrative Synthetic Application: The Pyrazolo[4,3-d]pyrimidinone Core

The general strategy for the synthesis of the pyrazolo[4,3-d]pyrimidinone ring system, which is found in Sildenafil and other phosphodiesterase 5 (PDE5) inhibitors, involves the condensation of a 5-aminopyrazole-4-carboxamide derivative with a suitable cyclizing agent. The title compound, after conversion of its carboxylic acid to an amide and potential further modifications, can serve as a precursor to such key intermediates.

Caption: General synthetic route to Sildenafil analogs.

The development of novel drugs targeting a wide range of diseases continues to benefit from the availability of versatile and strategically functionalized building blocks like this compound. Its utility in the synthesis of complex heterocyclic systems underscores its importance in modern drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The differential reactivity of its functional groups provides a platform for the creation of a wide array of complex molecules. Its role as a key building block in the synthesis of important pharmaceutical agents, exemplified by the structural similarity to intermediates used in the synthesis of Sildenafil, highlights its significance for researchers and scientists in the field of drug development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for those working with this important compound.

References

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. Highly efficient selective monohydrolysis of symmetric diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound [cymitquimica.com]

- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

discovery and synthesis of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters

An In-Depth Technical Guide to the Discovery and Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-pyrazole-3,5-dicarboxylate scaffold is a cornerstone in modern medicinal chemistry and material science. Its rigid, planar structure and versatile functional handles make it an invaluable building block for creating complex molecular architectures with tailored biological and physical properties. This guide provides a comprehensive overview of the historical discovery and evolution of synthetic strategies leading to this important class of molecules. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-proven protocols, and explore the rationale behind critical experimental choices.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters is intrinsically linked to the broader history of pyrazole chemistry. The journey began in 1883 with German chemist Ludwig Knorr's landmark discovery of the condensation reaction between 1,3-dicarbonyl compounds and hydrazines.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, provided the first accessible route to the pyrazole core and laid the groundwork for over a century of heterocyclic chemistry. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]

Early work focused on the synthesis and derivatization of the basic pyrazole ring. The development of robust oxidative methods in the 20th century allowed for the conversion of simple alkyl-substituted pyrazoles, such as 3,5-dimethylpyrazole, into the corresponding dicarboxylic acids.[4] This unlocked access to the 3,5-dicarboxy substitution pattern, a critical step towards the title compounds. The subsequent development of selective N-alkylation and esterification techniques completed the synthetic puzzle, enabling the precise construction of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters and paving the way for their exploration in drug discovery and materials science.

Strategic Approaches to Synthesis

Two primary strategies dominate the synthesis of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters: a linear, multi-step approach starting from a pre-formed pyrazole, and a convergent, "one-pot" approach that builds the ring and sets the substitution pattern simultaneously.

The Linear Multi-Step Synthesis: A Robust and Controlled Pathway

This is the most common and often highest-yielding approach. It involves the sequential construction and functionalization of the pyrazole core, offering excellent control over each transformation. The pathway can be broken down into four key stages.

References

A Technical Guide to the Theoretical and Experimental Investigation of Pyrazole Regioisomers

Introduction: The Significance of Regioisomerism in Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and versatile chemical properties.[1][2] A fundamental aspect of pyrazole chemistry that profoundly influences its biological activity and physicochemical properties is regioisomerism. The arrangement of substituents on the pyrazole ring can lead to vastly different pharmacological profiles, making the predictive and definitive identification of regioisomers a critical challenge in drug discovery and development. For instance, regioisomers of pyrazole-containing compounds have demonstrated distinct inhibitory activities against enzymes like cyclooxygenase (COX) and phosphodiesterase 5 (PDE5).[3][4] This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to understand, predict, and characterize pyrazole regioisomers, offering a robust framework for researchers in the field.

Part 1: Theoretical Prediction of Pyrazole Regioselectivity and Tautomeric Stability

Computational chemistry has become an indispensable tool for elucidating the intricacies of pyrazole chemistry, offering insights that guide synthetic efforts and aid in structural assignment.[5] Density Functional Theory (DFT) has emerged as a particularly powerful method for predicting the regioselectivity of pyrazole synthesis and the relative stability of tautomers.[6]

The Causality Behind Computational Choices: Why DFT?

DFT methods provide a favorable balance between computational cost and accuracy for systems of the size and complexity of pyrazole derivatives.[7] Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been shown to provide reliable predictions of ground-state geometries, relative energies, and spectroscopic properties.[8][9] The choice of functional and basis set is critical; for instance, including diffuse functions (++) is important for accurately describing systems with lone pairs and potential hydrogen bonding, which are characteristic of pyrazoles.

Predicting Regioselectivity in Pyrazole Synthesis

The synthesis of unsymmetrically substituted pyrazoles, often through 1,3-dipolar cycloaddition reactions or condensation of 1,3-dicarbonyl compounds with hydrazines, can yield a mixture of regioisomers.[10] Theoretical calculations can predict the favored regioisomer by modeling the reaction mechanism and calculating the activation energies for the competing pathways.[11] The transition state with the lower activation energy will correspond to the kinetically favored product.

Workflow for Predicting Regioselectivity in a 1,3-Dipolar Cycloaddition Reaction:

Caption: A typical DFT workflow for predicting the regioselectivity of pyrazole synthesis.

Tautomerism in Pyrazoles: A Computational Perspective

Substituted pyrazoles can exist as a mixture of tautomers, which can be a significant issue in drug development as different tautomers may exhibit different biological activities and physicochemical properties.[8] Computational studies can reliably predict the relative stability of these tautomers in the gas phase and in solution.[12] The inclusion of solvent effects, often through implicit models like the Polarizable Continuum Model (PCM), is crucial for accurate predictions in solution.[8]

| Tautomer System | Computational Method | Predicted ΔE (kJ/mol) | Conclusion |

| 3-Aminopyrazole vs. 5-Aminopyrazole | DFT (B3LYP)/6-311++G(d,p) | ~10 | 3-Aminopyrazole is more stable.[13] |

| 3(5)-Substituted Pyrazoles | DFT (B3LYP)/6-311++G(d,p) | Varies with substituent | Electron-donating groups prefer the C3 position.[8] |

Table 1: Examples of computationally predicted tautomeric stability in pyrazoles.

Part 2: Experimental Characterization of Pyrazole Regioisomers

While theoretical calculations provide powerful predictive capabilities, experimental validation is essential. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the cornerstones for the unambiguous characterization of pyrazole regioisomers.

The Power of NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are invaluable for distinguishing between regioisomers.[14][15]

-

¹H and ¹³C Chemical Shifts: The chemical shifts of protons and carbons on the pyrazole ring are sensitive to the electronic environment, which is dictated by the substituent pattern. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level, can be used to predict NMR chemical shifts, providing a powerful tool for assigning structures to experimentally observed spectra.[9][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly useful for identifying long-range correlations between protons and carbons. For example, a correlation between the N-H proton and a specific carbon atom in the pyrazole ring can definitively establish the position of the substituent.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. An NOE between a substituent's proton and a proton on the pyrazole ring can provide conclusive evidence for their spatial proximity and thus establish the regiochemistry.[15]

Protocol for a Self-Validating NMR-Based Structural Elucidation:

-

Acquire High-Resolution 1D and 2D NMR Data: Obtain ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra of the synthesized pyrazole derivative.

-

Initial Assignment: Use ¹H and ¹³C chemical shifts, along with COSY and HSQC data, to make preliminary assignments of the pyrazole ring and substituent protons and carbons.

-

Key HMBC and NOESY Correlations: Identify crucial long-range correlations in the HMBC and NOESY spectra that can differentiate between the possible regioisomers.

-

Computational NMR Prediction: Perform GIAO-DFT calculations on the optimized geometries of all possible regioisomers to predict their ¹H and ¹³C chemical shifts.[17]

-

Compare Experimental and Theoretical Data: Correlate the experimental chemical shifts with the predicted values for each regioisomer. The isomer with the best correlation is the most likely structure.

-

Final Confirmation: The combination of unambiguous NOESY and HMBC correlations with a strong agreement between experimental and computationally predicted chemical shifts provides a self-validating assignment of the regioisomer.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise arrangement of atoms in the solid state.[18] While not always feasible, obtaining a crystal structure provides irrefutable proof of the regiochemistry.

Part 3: Application in Drug Discovery: A Case Study Perspective

The ability to control and characterize pyrazole regioisomers is paramount in drug discovery. A prime example is the development of selective inhibitors for various enzymes. For instance, in the development of kinase inhibitors, the precise positioning of hydrogen bond donors and acceptors on the pyrazole scaffold is critical for achieving high affinity and selectivity.[19] Theoretical studies can be employed to dock potential regioisomers into the active site of a target protein, predicting their binding modes and affinities. These in silico predictions can then guide the synthesis of the most promising regioisomer, saving significant time and resources.[20]

Logical Relationship in Regioisomer-Based Drug Design:

Caption: The integrated role of theoretical and experimental studies in regioisomer-focused drug discovery.

Conclusion

The study of pyrazole regioisomers is a multifaceted endeavor that benefits immensely from the synergy between theoretical and experimental approaches. Computational chemistry, particularly DFT, provides a predictive framework for understanding reaction outcomes and tautomeric preferences. This is complemented by powerful analytical techniques, with NMR spectroscopy at the forefront, for unambiguous structural elucidation. For researchers, scientists, and drug development professionals, a thorough understanding and application of these integrated methodologies are essential for the successful design and development of novel pyrazole-based therapeutics and materials.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. Concluding remarks: Reaction mechanisms in catalysis: perspectives and prospects - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00027F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. purkh.com [purkh.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digital.csic.es [digital.csic.es]

- 18. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - American Chemical Society - Figshare [acs.figshare.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action for Novel Pyrazole Carboxylic Acid Derivatives: A Methodological Framework

An in-depth technical guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous approved therapeutic agents. Its prevalence is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. This guide addresses the critical next step after the synthesis of a promising new chemical entity: the elucidation of its mechanism of action (MoA). We will use the representative molecule, 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, as a hypothetical lead compound to present a comprehensive, multi-phase framework for MoA determination. This document is not a characterization of this specific molecule, for which no established MoA exists in public literature, but rather a technical roadmap for researchers to follow. We will detail the logic behind experimental choices, provide validated protocols, and offer insights into data interpretation, thereby equipping research teams with a robust strategy to translate a novel compound into a well-understood drug candidate.

Part 1: Foundational Strategy - From Phenotype to Target

The journey to uncovering a compound's MoA begins with broad, exploratory techniques and progressively narrows to specific, hypothesis-driven validation. The initial goal is to answer a simple question: What does our compound do in a biological system?

Phase 1A: Target-Agnostic Phenotypic Screening

Before we can understand how a compound works, we must first understand what it does. Phenotypic screening provides this crucial first look by identifying a compound's effect on cellular behavior without a preconceived target bias.

A logical starting point for a novel pyrazole derivative, given the scaffold's history, would be to screen for anti-inflammatory, anti-proliferative, or metabolic effects.

Experimental Protocol: High-Content Imaging for Anti-Proliferative Effects

-

Cell Plating: Seed A549 (human lung carcinoma) cells in 96-well, clear-bottom imaging plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, with the highest concentration at 100 µM. Add the compound dilutions to the cells. Include a DMSO-only vehicle control and a Staurosporine (1 µM) positive control for apoptosis.

-

Incubation: Incubate the plate for 48 hours.

-

Staining: Stain the cells with a solution containing Hoechst 33342 (to identify nuclei), CellMask™ Green (to delineate cytoplasm), and a marker for apoptosis such as cleaved Caspase-3 antibody.

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Quantify cell count, nuclear morphology, and the percentage of apoptosis-positive cells.

Causality and Interpretation: A dose-dependent decrease in cell count, coupled with an increase in apoptotic markers, would strongly suggest an anti-proliferative MoA. This observation forms the basis of our initial hypothesis.

Phase 1B: Hypothesis Generation - In Silico Target Prediction

With a validated phenotypic effect, computational methods can predict potential protein targets, bridging the gap between the "what" and the "how." These methods compare the compound's structure to databases of known ligands and protein binding sites.

Common In Silico Approaches:

-

Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the compound's 2D structure to ligands with known targets.

-

Pharmacophore Modeling: Identifies the 3D arrangement of essential features of the compound and screens for proteins with complementary binding pockets.

-

Molecular Docking: Simulates the binding of the compound to the crystal structures of proteins from a hypothesized target class (e.g., kinases, cyclooxygenases).

These computational predictions are not proof, but they provide a crucial, ranked list of potential targets to guide the next phase of validation.

Part 2: Target Identification and Validation

This phase uses biochemical and biophysical methods to confirm a direct, physical interaction between the compound and its predicted target. Drawing from the extensive history of pyrazole-containing anti-inflammatory drugs, a primary hypothetical target for our compound would be the cyclooxygenase (COX) enzymes.

Biochemical Validation: Enzyme Inhibition Assay

The most direct way to validate a predicted enzyme target is to measure its activity in the presence of the compound.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and heme. Reconstitute human recombinant COX-2 enzyme and the fluorogenic substrate, arachidonic acid.

-

Assay Plate Setup: In a 96-well plate, add the reaction buffer.

-

Compound Addition: Add serial dilutions of the pyrazole compound (from 100 µM to 1 nM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO vehicle control.

-

Enzyme Addition: Add the COX-2 enzyme to all wells except the no-enzyme control. Incubate for 10 minutes at 37°C to allow for compound binding.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Measurement: Read the fluorescence intensity every minute for 20 minutes. The rate of increase in fluorescence is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical COX-2 Inhibition Data

| Compound | Target | IC₅₀ (nM) |

| This compound | COX-2 | 75 |

| Celecoxib (Control) | COX-2 | 40 |

| Vehicle (DMSO) | COX-2 | >100,000 |

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR provides quantitative data on binding kinetics (on-rate, off-rate) and affinity (Kᴅ), offering definitive proof of a direct interaction.

Workflow Diagram: SPR for Target Validation

Caption: Workflow for validating target engagement using SPR.

Part 3: Cellular Mechanism and Pathway Elucidation

With a validated target (e.g., COX-2), the final phase connects this molecular interaction to the observed cellular phenotype (e.g., anti-proliferative effect). This involves mapping the downstream signaling cascade.

Target Engagement in a Cellular Context

It is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.

Principle of CETSA: The binding of a ligand (our compound) typically stabilizes its target protein, making it more resistant to heat-induced denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact A549 cells with the pyrazole compound (e.g., at 10x the IC₅₀) or a vehicle control for 1 hour.

-

Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 65°C).

-

Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

-

Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by Western blot using an antibody specific for the target protein (e.g., COX-2).

-

Interpretation: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization and thus, engagement.

Mapping the Downstream Signaling Pathway

COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are signaling molecules involved in inflammation and cell proliferation. We must now confirm that our compound modulates this specific pathway.

Signaling Pathway Diagram: COX-2 and Prostaglandin Synthesis

Caption: The COX-2 signaling pathway and the inhibitory point of action.

Experimental Protocol: Prostaglandin E2 (PGE₂) Immunoassay

-

Cell Culture and Stimulation: Culture A549 cells and stimulate them with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.

-

Compound Treatment: Concurrently treat the stimulated cells with various concentrations of the pyrazole compound.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

ELISA: Use a competitive ELISA kit to quantify the concentration of PGE₂ in the supernatant.

-

Data Analysis: A dose-dependent decrease in PGE₂ levels in the compound-treated samples would confirm that the compound not only binds COX-2 but also functionally inhibits its downstream signaling pathway, linking the molecular target to the cellular phenotype.

Conclusion

This guide outlines a systematic, multi-layered approach to elucidating the mechanism of action for a novel pyrazole-based compound. By integrating phenotypic screening, in silico prediction, direct biochemical and biophysical validation, and cellular pathway analysis, researchers can build a comprehensive and robust data package. This methodical progression from a broad cellular effect to a specific molecular interaction is fundamental to modern drug discovery, providing the scientific rigor necessary to advance a promising molecule through the development pipeline.

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to a surge in the development of pyrazole-containing therapeutics, with over 30 new drugs receiving FDA approval since 2011.[1] This guide provides an in-depth technical exploration of the key therapeutic targets of pyrazole compounds, delving into the mechanistic basis of their action and providing field-proven insights into the experimental workflows used to identify and validate these interactions. We will dissect the causality behind experimental choices, from initial high-throughput screening to cellular target engagement and in vivo validation, offering a comprehensive resource for professionals engaged in the discovery and development of novel pyrazole-based drugs.

Introduction: The Ascendancy of the Pyrazole Moiety in Drug Discovery

The pyrazole ring is a cornerstone of numerous approved drugs, treating a wide array of diseases from cancer and inflammation to erectile dysfunction and viral infections.[2][3] Its metabolic stability and ability to serve as a versatile pharmacophore are key to its success.[2] Pyrazole derivatives can act as bioisosteres for other aromatic rings, often improving properties like solubility and lipophilicity, while also providing hydrogen bond donor and acceptor capabilities for potent target engagement.[1] This unique combination of features has made the pyrazole scaffold a focal point for the design of highly selective and potent inhibitors of various enzymes and modulators of receptor activity. This guide will illuminate the most significant of these targets and the methodologies employed to interrogate them.

Key Therapeutic Targets and Mechanistic Insights

The therapeutic efficacy of pyrazole compounds stems from their ability to interact with a diverse range of biological targets. Here, we explore the most prominent classes of these targets, complete with mechanistic details and illustrative case studies.

Protein Kinases: The Central Nodes of Cellular Signaling

Protein kinases, which regulate a vast number of cellular processes, are critical targets in drug discovery, particularly in oncology.[2] The dysregulation of kinase activity is a hallmark of many diseases, and pyrazole-based compounds have shown exceptional promise as inhibitors of a wide range of kinases.[2]

CDKs are serine/threonine kinases that are fundamental to the regulation of the cell cycle.[4] In many cancers, the CDK signaling pathway is deregulated, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors can induce cell cycle arrest and apoptosis in these cancer cells.[4]

Key Signaling Pathway: CDK/Rb Pathway

Mitogenic signals, such as those from growth factors, lead to the activation of Cyclin D/CDK4/6 complexes. These complexes phosphorylate the retinoblastoma protein (Rb), causing the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1/S phase transition. Subsequently, Cyclin E/CDK2 and Cyclin A/CDK2 complexes further drive the cell cycle into the S phase (DNA replication).[5][6] Pyrazole-based CDK inhibitors, such as AT7519, can block this process at multiple points.[4]

The JAK-STAT signaling pathway is a primary route for transmitting signals from cytokines and growth factors to the nucleus, playing a crucial role in immunity, cell proliferation, and differentiation.[1][7][8]

Key Signaling Pathway: JAK-STAT Pathway

Upon cytokine binding, cell surface receptors dimerize, bringing associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other. Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[1][2][7] Pyrazole-based JAK inhibitors, such as Ruxolitinib, can effectively block this signaling cascade.[7]

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a target for pyrazole-based irreversible inhibitors like Ibrutinib, used in the treatment of B-cell malignancies.[1][9][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole derivatives have been developed as inhibitors of VEGFR-2, a critical regulator of angiogenesis, with applications in cancer therapy.[11]

-

BRAF: Encorafenib, a trisubstituted pyrazole derivative, is a BRAF inhibitor used to treat melanoma with specific BRAF mutations.[7]

-

p38 Mitogen-Activated Protein (MAP) Kinase: Pyrazole compounds have been designed as inhibitors of p38 MAP kinase, a key player in inflammatory responses.[12]

Quantitative Data: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [2] |

| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [2] |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [2][13] |

| Compound 17 | Chk2 | 17.9 | - | - | [2] |

| Ibrutinib | BTK | <0.5 | Ramos | - | [9] |

| Ruxolitinib | JAK1/JAK2 | ~3 | - | - | [7] |

Cyclooxygenases (COX): Key Enzymes in Inflammation

The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain. Celecoxib, a pyrazole-containing drug, is a selective COX-2 inhibitor.[14]

Mechanism of Action

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] The selectivity of Celecoxib for COX-2 over COX-1 is attributed to the presence of a polar sulfonamide side chain that binds to a hydrophilic pocket in the COX-2 active site, a feature absent in the COX-1 active site.[14]

Phosphodiesterases (PDEs): Regulators of Second Messengers

PDEs are a family of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP. Sildenafil, a well-known pyrazole-based drug, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[2]